Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride is an organic compound that belongs to the class of piperidine derivatives, which are significant in pharmaceutical chemistry due to their diverse biological activities and structural versatility. This compound features a piperidine ring substituted with a quinoline moiety, making it a valuable scaffold for drug development.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name piperidin-4-yl(quinolin-3-yl)methanone. Its molecular formula is , with a molecular weight of approximately 240.30 g/mol. The compound's InChI Key is BASMSMZLIAYPFC-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases like PubChem and the Environmental Protection Agency's DSSTox database .
The synthesis of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride typically involves several key steps:
These synthetic pathways highlight the importance of piperidine derivatives in drug design, given their presence in numerous pharmaceutical agents .
The molecular structure of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride can be depicted as follows:
C1CNCCC1C(=O)C2=CC3=CC=CC=C3N=C2
InChI=1S/C15H16N2O/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13/h1-4,9-11,16H,5-8H2
This structure reveals a complex arrangement that supports various interactions with biological targets, contributing to its pharmacological properties .
Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride can participate in several chemical reactions:
While the specific mechanism of action for Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride remains largely unexplored, piperidine derivatives are known to exhibit a variety of biological activities. These include:
Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride has several notable applications in scientific research:
The ongoing exploration of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride underscores its potential as a valuable compound in both medicinal chemistry and broader scientific applications.
The strategic assembly of the piperidin-4-yl-quinolin-3-yl-methanone scaffold demands precision in regiocontrol, particularly for the quinoline C3-carbonyl tether and piperidine N1-functionalization. Modern synthetic approaches leverage transition metal catalysis and directing group strategies to achieve this selectivity. Palladium-catalyzed Suzuki-Miyaura cross-coupling enables the introduction of aryl/heteroaryl groups at the quinoline C4 position, which can serve as anchoring points for subsequent piperidine conjugation. This method employs tetrakis(triphenylphosphine)palladium(0) as a catalyst with arylboronic acids, achieving yields of 70–85% under inert conditions [2] [9]. For the critical C3-carbonyl linkage, in situ-generated organozinc reagents facilitate nucleophilic addition to quinoline-3-carboxylate precursors, followed by deoxygenative coupling with piperidine derivatives [9].
Copper-catalyzed Ullmann-Goldberg reactions provide an alternative for constructing the C-N bond between quinoline and piperidine moieties. This method utilizes copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand system, enabling reactions at 110°C with yields exceeding 90% for electron-deficient quinolines [2]. Recent advances in transition metal-free conditions employ lithium bis(trimethylsilyl)amide-mediated nucleophilic aromatic substitution, circumventing metal contamination concerns in pharmaceutical production [8].
Direct C-H functionalization represents the pinnacle of atom economy. Rhodium(III) catalysts (e.g., [CpRhCl₂]₂) with quinoline *N-oxide as an innate directing group permit site-selective C8-H alkylation, allowing simultaneous quinoline diversification during scaffold assembly. Iridium complexes modified by bulky phosphine ligands further enable C2-functionalization through kinetic preference, achieving >20:1 regioselectivity [9].
Table 1: Catalytic Systems for Core Scaffold Assembly
Reaction Type | Catalyst System | Key Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH, 80°C | C4-Quinoline | 70–85% |
Ullmann-Goldberg | CuI / N,N'-dimethylcyclohexane-1,2-diamine | DMSO, 110°C | N-Piperidine | 80–92% |
Nucleophilic Substitution | Lithium bis(trimethylsilyl)amide | THF, –78°C to RT | C3-Quinoline | 65–75% |
C-H Activation (C2) | [Ir(cod)OMe]₂ / dtbpy | Ag₂CO₃, 120°C | C2-Quinoline | 55–78% |
C-H Activation (C8) | [Cp*RhCl₂]₂ / Cu(OAc)₂ | DCE, 100°C | C8-Quinoline | 60–82% |
Conversion of the tertiary amine base to its dihydrochloride salt significantly enhances aqueous solubility and crystallinity—critical properties for pharmaceutical processing. This acid addition follows a stepwise protonation mechanism where the first protonation (pKa ~9–10 for piperidine) occurs readily under mild conditions, while the second protonation (pKa ~6–7) requires optimized stoichiometry and solvent control [3] [10]. In situ pH monitoring reveals that hydrochloric acid addition beyond the second equivalence point (pH <3.0) triggers degradation pathways, particularly for acid-sensitive quinoline scaffolds [5].
Counterion integration kinetics vary substantially with solvent polarity. Protic solvents like ethanol accelerate proton diffusion but risk solvate formation (e.g., ethanolate co-crystals), reducing crystallinity. Aprotic solvents like acetonitrile yield phase-pure material but require extended stirring (12–18 hours) for complete salt formation. Optimized protocols employ 2.05 equivalents of hydrochloric acid in ethanol/ethyl acetate (1:3) at 0–5°C, achieving >95% yield with <0.5% residual base [3] [5].
Stability challenges emerge from chloride-mediated disproportionation, where the dihydrochloride dissociates into mono-hydrochloride and free hydrochloric acid under humid conditions. This is mitigated through:
Table 2: Salt Formation Optimization Parameters
Parameter | Suboptimal Condition | Optimized Condition | Effect on Salt Quality |
---|---|---|---|
HCl Equivalents | 1.8 eq | 2.05–2.10 eq | Prevents residual base (<0.1%) |
Solvent System | Ethanol | Ethanol/Ethyl Acetate (1:3) | Enhances crystallinity (CI > 0.95) |
Temperature | 25°C | 0–5°C | Suppresses degradation pathways |
Stabilizer | None | 20 mg/mL polyvinylpyrrolidone/vinyl acetate | Prevents disproportionation (99% stability at 6 months) |
Crystallization Method | Direct cooling | Anti-solvent addition | Improves particle uniformity (d₅₀ = 50 μm) |
The synthesis landscape features three dominant routes with distinct environmental and efficiency profiles:
Route A (Stepwise Functionalization)
Route B (Convergent Catalytic Assembly)
Route C (Green Chemistry Adaptation)
Catalyst performance varies significantly between homogeneous and heterogeneous systems. Homogeneous Pd(OAc)₂ achieves 92% conversion in Suzuki couplings but necessitates costly purification. Immobilized palladium on titanium nanoparticles (Route B variation) permits continuous flow processing with <0.5 ppm metal leaching, though requiring higher temperatures (150°C) [1] [2]. Copper-based systems offer economical advantages but suffer from regiochemical drift with sterically hindered quinolines.
Table 3: Synthetic Route Comparison
Parameter | Route A (Stepwise) | Route B (Catalytic) | Route C (Green) |
---|---|---|---|
Overall Yield | 45–50% | 60–65% | 70–75% |
Total Step Count | 5 | 3 | 2 |
PMI (Process Mass Intensity) | 58 | 19 | 11 |
Primary Solvent | Dichloromethane | Water/Ethanol | Ethyl Lactate |
Metal Catalyst | None | Pd (300 ppm) | None |
Temperature Range | –20°C to 80°C | 80–150°C | 120°C (MW) |
Scalability | >100 kg | 50 kg | <10 kg |
Solvent selection critically influences dihydrochloride stability. Chlorinated solvents (e.g., dichloromethane) induce lattice defects through chloride incorporation, accelerating disproportionation. Ethyl acetate-based systems produce salts with superior lattice energy (ΔH = 152 kJ/mol), while isopropanol generates metastable polymorphs. Lifecycle analysis confirms bio-based ethyl lactate reduces carbon footprint by 40% compared to traditional solvents without compromising salt phase purity [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7